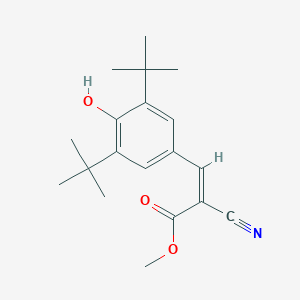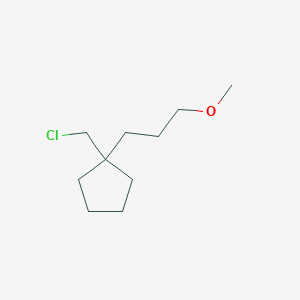
1-(Chloromethyl)-1-(3-methoxypropyl)cyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-1-(3-methoxypropyl)cyclopentane is an organic compound that features a cyclopentane ring substituted with a chloromethyl group and a 3-methoxypropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopentane can be achieved through several methods. One common approach involves the alkylation of cyclopentane with chloromethyl and 3-methoxypropyl groups under specific conditions.
Alkylation Reaction: Cyclopentane can be reacted with chloromethyl chloride and 3-methoxypropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
1-(Chloromethyl)-1-(3-methoxypropyl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or other nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
科学研究应用
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Material Science: Could be used in the synthesis of novel materials with specific properties.
作用机制
The mechanism of action of 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopentane would depend on its specific application. In general, the compound’s reactivity is influenced by the presence of the chloromethyl and 3-methoxypropyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
Similar Compounds
1-(Chloromethyl)cyclopentane: Lacks the 3-methoxypropyl group, making it less versatile in certain reactions.
1-(3-Methoxypropyl)cyclopentane: Lacks the chloromethyl group, affecting its reactivity in nucleophilic substitution reactions.
属性
分子式 |
C10H19ClO |
|---|---|
分子量 |
190.71 g/mol |
IUPAC 名称 |
1-(chloromethyl)-1-(3-methoxypropyl)cyclopentane |
InChI |
InChI=1S/C10H19ClO/c1-12-8-4-7-10(9-11)5-2-3-6-10/h2-9H2,1H3 |
InChI 键 |
LGTPTIYRQHNRSC-UHFFFAOYSA-N |
规范 SMILES |
COCCCC1(CCCC1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


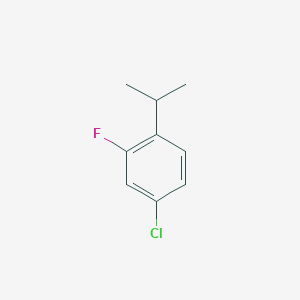
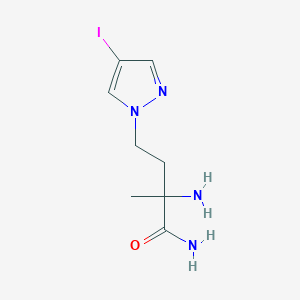
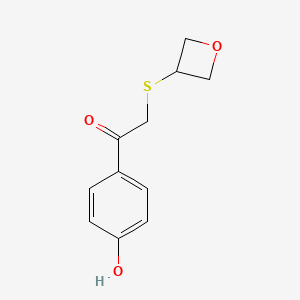
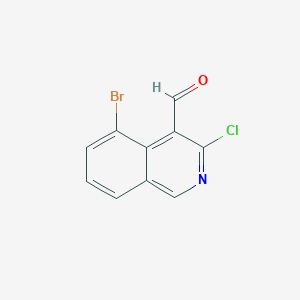
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride hydrate](/img/structure/B13644560.png)

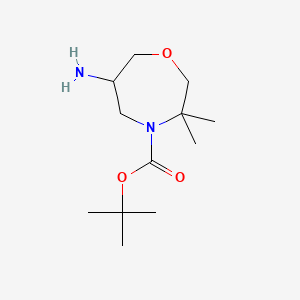
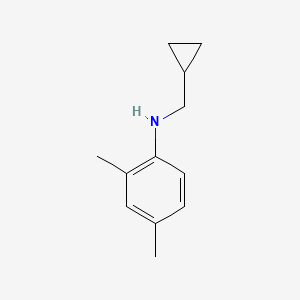
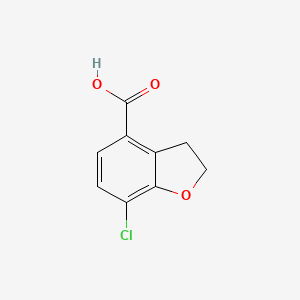
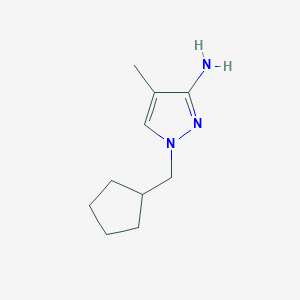
![(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride](/img/structure/B13644597.png)
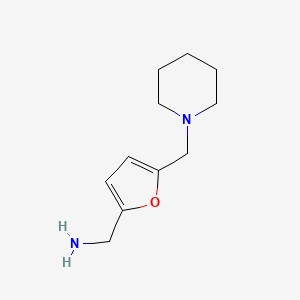
![tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13644617.png)
